Home > Products > Screening Compounds P110625 > hepatic leukemia factor
hepatic leukemia factor - 171237-36-8

hepatic leukemia factor

Catalog Number: EVT-1512976
CAS Number: 171237-36-8
Molecular Formula: C3H3N3O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hepatic leukemia factor is a transcription factor involved in various biological processes, including hematopoiesis and tumorigenesis. It belongs to the proline and acid-rich protein family within the basic leucine zipper transcription factor family. Hepatic leukemia factor plays a critical role in gene expression regulation by forming dimers that bind to specific DNA sequences, influencing cellular functions and developmental pathways. Its discovery dates back to 1992 when it was identified as a fusion protein in acute lymphoblastic leukemia, leading to significant interest in its role in cancer biology and other physiological processes .

Source

Hepatic leukemia factor is encoded by the HLF gene located on chromosome 17. The gene expresses two primary isoforms, which differ in their tissue distribution and functional properties. The protein is predominantly found in the liver, brain, and kidney, with distinct roles attributed to its different isoforms .

Classification

Hepatic leukemia factor is classified as a basic leucine zipper transcription factor. This classification is based on its structural characteristics, which include a basic region that binds DNA and a leucine zipper motif that facilitates dimerization with other transcription factors . Its classification within the proline and acid-rich protein family highlights its unique functional capabilities related to gene regulation.

Synthesis Analysis

Methods

The synthesis of hepatic leukemia factor involves the transcription of the HLF gene from two alternative promoters, resulting in two distinct protein isoforms: HLF43 and HLF36. The former is prevalent in various tissues, while the latter is primarily expressed in the liver .

Technical Details

  • Transcription Initiation: The HLF gene utilizes two promoters (alpha and beta) that lead to the production of different RNA isoforms.
  • Protein Translation: The alpha isoform produces a 43 kDa protein (HLF43), while the beta isoform generates a shorter 36 kDa protein (HLF36), which has unique regulatory properties .
Molecular Structure Analysis

Structure

Hepatic leukemia factor exhibits a characteristic structure typical of basic leucine zipper proteins, which includes:

  • Basic Region: Responsible for DNA binding.
  • Leucine Zipper: Facilitates dimerization with other transcription factors.

The structural integrity of hepatic leukemia factor is crucial for its function as a transcriptional regulator .

Data

  • Molecular Weight: The molecular weight of HLF43 is approximately 43 kDa, while HLF36 weighs around 36 kDa.
  • Isoform Distribution: HLF43 is distributed across multiple tissues, whereas HLF36 shows liver-specific expression patterns .
Chemical Reactions Analysis

Reactions

Hepatic leukemia factor participates in various biochemical reactions primarily through its role as a transcription factor. It regulates the expression of target genes by binding to specific promoter regions.

Technical Details

  • Transcription Activation: Hepatic leukemia factor can activate or repress target genes depending on its binding partners and cellular context.
  • Dimerization: Forms homodimers or heterodimers with other proteins in the proline and acid-rich family, enhancing its regulatory capabilities .
Mechanism of Action

Process

Hepatic leukemia factor functions by binding to specific DNA sequences within gene promoters, leading to the activation or repression of target genes involved in cellular metabolism, proliferation, and differentiation.

Data

  • Gene Targets: Hepatic leukemia factor has been shown to regulate genes involved in hematopoiesis and tumorigenesis.
  • Cellular Impact: Its activity influences cell cycle regulation and metabolic pathways, significantly impacting cancer progression and response to therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hepatic leukemia factor is soluble in physiological buffers commonly used in molecular biology.
  • Stability: The stability of hepatic leukemia factor can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

  • pI (Isoelectric Point): Varies depending on the isoform; typically around 6.0–7.0.
  • Interactions: Engages in protein-protein interactions that are crucial for its dimerization and functional activity .
Applications

Scientific Uses

Hepatic leukemia factor has significant implications in various scientific fields:

  • Cancer Research: Its role as an oncogenic transcription factor makes it a target for studies aimed at understanding tumor biology and developing therapeutic strategies.
  • Hematopoiesis Studies: Investigations into its function can provide insights into blood cell development and related disorders.
  • Biomarker Potential: Hepatic leukemia factor expression levels have been explored as potential biomarkers for cancer diagnosis and prognosis .
Molecular Characterization of Hepatic Leukemia Factor

Structural Analysis of HLF Protein Domains

Hepatic Leukemia Factor (HLF) belongs to the proline- and acidic amino acid-rich (PAR) subfamily of basic region leucine zipper (bZIP) transcription factors. This structural classification dictates its DNA-binding specificity and dimerization capabilities. The bZIP domain—a defining feature—comprises two functionally distinct regions: a basic region that directly contacts DNA, and a leucine zipper that mediates dimerization through hydrophobic interactions [2] [10].

bZIP Domain Architecture and Dimerization Mechanisms

The bZIP domain of HLF (UniProt: Q16534) spans approximately 60 amino acids. Within this domain:

  • The basic region (residues 224-244 in isoform 1) contains conserved arginine and lysine residues that recognize the DNA sequence 5´-T(T/G/A)NGTAA(C/T)-3´, known as the PAR response element (PARE) [3] [9].
  • The leucine zipper (residues 245-283) forms a parallel coiled-coil structure where leucines at every seventh position (heptad repeats) interlock with complementary residues on dimer partners [2].

Table 1: Structural Features of HLF bZIP Domain

RegionAmino Acid PositionFunctional RoleInteraction Partners
Basic region224-244DNA major groove bindingPAR response elements (PARE)
Leucine zipper245-283Homodimerization/heterodimerizationDBP, TEF, C/EBP family members

Dimerization follows a strict hierarchy: HLF preferentially forms homodimers or heterodimers with other PAR bZIP members (DBP, TEF) over other bZIP families. This specificity arises from electrostatic complementarity within the zipper interface—a hallmark of bZIP interaction promiscuity constraints observed in structural studies [2] [3]. Notably, α-helical propensity at the dimer interface exceeds 90%, facilitating stable coiled-coil formation essential for transcriptional activity [2].

Isoform-Specific Features: HLF43 vs. HLF36

Alternative splicing generates two principal HLF isoforms with divergent N-terminal domains:

  • HLF43 (full-length; 43 kDa): Contains an extended N-terminal transactivation domain rich in acidic residues. This domain recruits co-activators (e.g., p300/CBP) to drive target gene expression in hematopoietic stem cells (HSCs), where it maintains quiescence by regulating CDKN1C/p57 [9] [10].
  • HLF36 (truncated; 36 kDa): Lacks the first 79 N-terminal amino acids due to alternative splicing. This deletion abolishes transactivation capacity but retains DNA-binding ability, functioning as a dominant-negative regulator in certain contexts. Oncogenically, chromosomal translocations fuse HLF36 sequences to E2A (t(17;19)), generating the E2A-HLF chimeric protein that drives B-cell acute lymphoblastic leukemia (B-ALL) by disrupting apoptosis [6] [10].

Table 2: Functional Properties of Major HLF Isoforms

IsoformMolecular WeightDomain StructurePrimary FunctionPathological Relevance
HLF4343 kDaFull N-terminal + bZIP domainTranscriptional activation; HSC quiescenceTumor suppressor in solid cancers
HLF3636 kDaTruncated N-terminal + bZIP domainDominant-negative regulationE2A-HLF fusion in B-ALL

Genomic Organization and Alternative Promoter Usage

The HLF gene (HGNC:4977; Chr 17q22) spans ~60 kb and comprises 9 exons. Its transcriptional regulation is governed by at least three alternative promoters (P1-P3), each yielding distinct 5´-untranslated regions (UTRs) while maintaining a common coding sequence [4] [10]. Key features include:

  • P1 (Distal promoter): Drives expression in liver and kidney, mediating circadian regulation through E-box elements bound by CLOCK/BMAL1 complexes. This aligns with HLF’s role in detoxification pathways [3] [10].
  • P2 (Proximal promoter): Active in hematopoietic tissues; contains binding sites for GATA and RUNX1 factors, linking HLF to blood cell differentiation [6] [9].
  • P3 (Intronic promoter): Generates neuron-specific transcripts, explaining HLF’s high expression in the brain (RPKM 22.4) [10].

Notably, transposable elements (TEs) flanking P1 and P2 contribute regulatory modules:

"Transposons distribute stereotyped cis-regulatory modules to host genomes. Approximately 1,300 TE-embedded promoters in Drosophila drive tissue-specific expression—a mechanism conserved in mammals, where LTR retrotransposons near P1 impart liver-specific rhythmicity to HLF" [4].

Table 3: Alternative Promoters of the HLF Gene

PromoterGenomic PositionTissue SpecificityKey Regulatory ElementsBiological Impact
P15´-distalLiver/KidneyE-box, HNF4α sitesCircadian detoxification
P25´-proximalHematopoieticGATA, RUNX1 sitesStem cell maintenance
P3Intronic (exon 3)NeuralNeuroD, ASCL1 sitesUnknown

Evolutionary Conservation Across Species

HLF exhibits deep evolutionary conservation within vertebrates, traceable to early bony fish (Teleostei). Orthologs share two invariant features:

  • bZIP domain conservation: Human HLF’s bZIP domain shares 98% sequence identity with chimpanzee, 92% with mouse (Mus musculus), and 85% with zebrafish (Danio rerio), indicating strong purifying selection on dimerization and DNA-contact residues [7] [8] [10].
  • Exon-intron structure: The 9-exon architecture is preserved from mammals to teleosts, though teleosts lack the P3 neural promoter due to lineage-specific gene rearrangements [8] [10].

Phylogenetic analyses reveal that HLF, DBP, and TEF diverged from a common ancestral PAR bZIP gene ~650 million years ago (MYA):

  • Pre-vertebrate era: A single PAR gene in cephalochordates (Branchiostoma floridae) gave rise to triplicated paralogs in vertebrates via whole-genome duplications [8].
  • Functional divergence: While HLF specialized in stress response and stem cell regulation, DBP evolved circadian functions, and TEF adopted roles in metabolism. This subfunctionalization is evidenced by divergent N-terminal sequences despite conserved bZIP domains [3] [8].

Crucially, HLF’s role in hematopoietic regulation is mammals-specific:

"Mouse HLF knockout models display accelerated HSC exhaustion and hypersensitivity to 5-fluorouracil—phenotypes absent in zebrafish, indicating mammalian co-option of HLF for stem cell pool maintenance" [9].

Table 4: Evolutionary Conservation of HLF Orthologs

SpeciesDivergence Time (MYA)Sequence Identity (bZIP)Conserved Functions
Homo sapiens0100%Stem cell quiescence, detoxification
Mus musculus9092%HSC maintenance, drug metabolism
Gallus gallus31287%Liver development
Danio rerio45085%Embryonic hematopoiesis (partial)

Compounds Mentioned

  • Hepatic Leukemia Factor (HLF)
  • E2A-HLF fusion protein
  • PAR bZIP transcription factors (DBP, TEF)

Properties

CAS Number

171237-36-8

Product Name

hepatic leukemia factor

Molecular Formula

C3H3N3O2S

Synonyms

hepatic leukemia factor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.